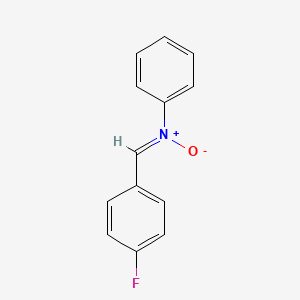
(4-Fluorobenzylidene)(phenyl)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorobenzylidene)(phenyl)azane oxide is an organic compound with the molecular formula C₁₃H₁₀FNO It is characterized by the presence of a fluorobenzylidene group and a phenyl group attached to an azane oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzylidene)(phenyl)azane oxide typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobenzylidene)(phenyl)azane oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides or other derivatives.
Reduction: Reduction reactions can convert the azane oxide moiety to other functional groups.
Substitution: The fluorine atom in the benzylidene group can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
(4-Fluorobenzylidene)(phenyl)azane oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluorobenzylidene)(phenyl)azane oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorobenzylidene)(phenyl)azane oxide: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromobenzylidene)(phenyl)azane oxide: Contains a bromine atom in place of fluorine.
(4-Methylbenzylidene)(phenyl)azane oxide: Features a methyl group instead of a halogen.
Uniqueness
(4-Fluorobenzylidene)(phenyl)azane oxide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions.
Properties
Molecular Formula |
C13H10FNO |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10- |
InChI Key |
GJTOMWKYUWVHDO-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)F)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)F)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


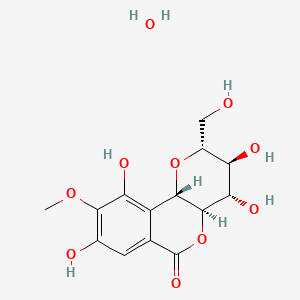
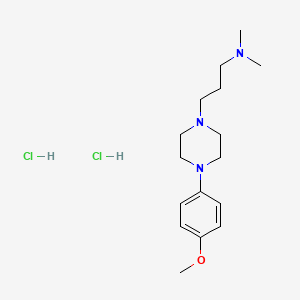
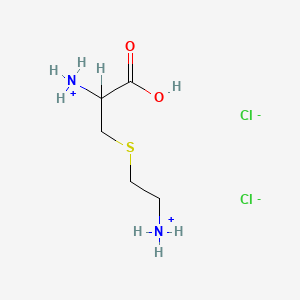

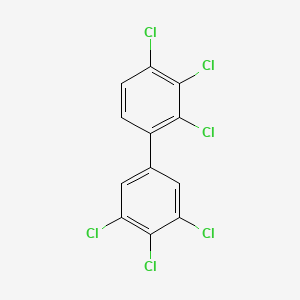
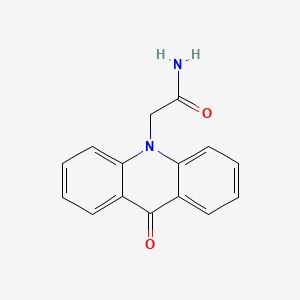

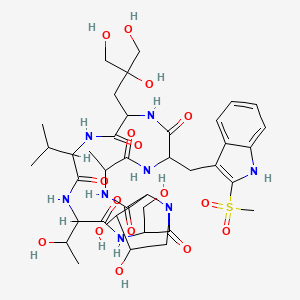
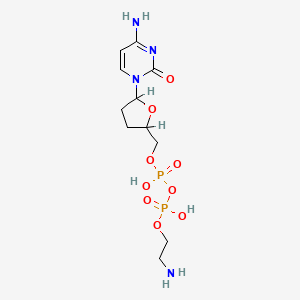

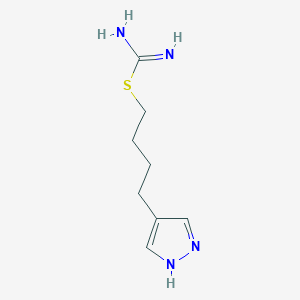
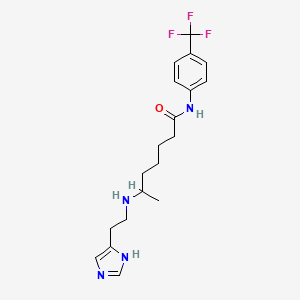
![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)

